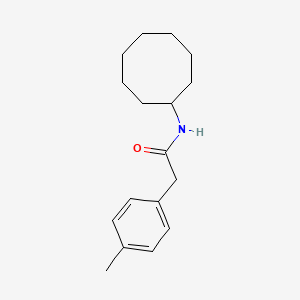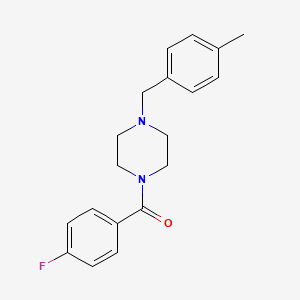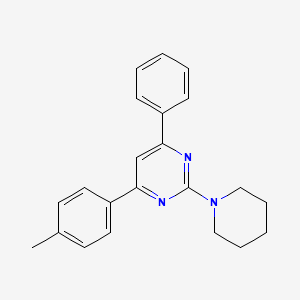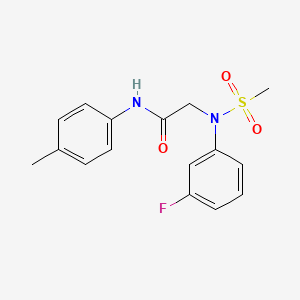![molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound parthenolide, which is found in feverfew, a plant commonly used in traditional medicine. DMAPT has shown promise in preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
Mécanisme D'action
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide exerts its effects by targeting multiple signaling pathways involved in tumor growth and inflammation. One of the primary targets of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate it.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and modified for use in preclinical studies. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have a broad range of therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for research on N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of new derivatives and analogs of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with improved efficacy and safety profiles. Another area of interest is the development of combination therapies that combine N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand the mechanisms of action of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide and its potential effects on other signaling pathways involved in cancer and inflammation.
Méthodes De Synthèse
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide can be synthesized using a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of 2-methylbenzoyl chloride with dimethylamine followed by the addition of 4-aminobenzoic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways involved in tumor growth and progression. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGTJNEOAVIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

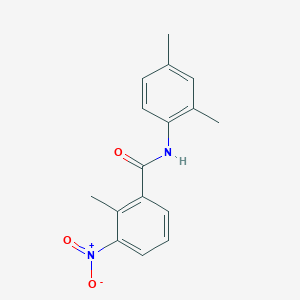
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
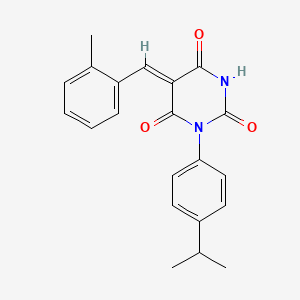
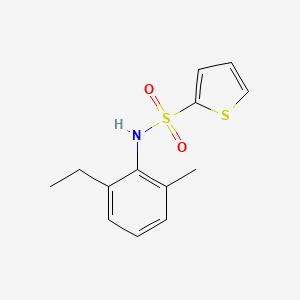
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
